

An In-Depth Technical Guide to Strontium Salicylate: Synonyms, Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: *Strontium salicylate*

Cat. No.: *B1505787*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **strontium salicylate**, a compound with known analgesic and anti-inflammatory properties. This document details its various synonyms and alternative names, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, it explores its potential mechanism of action through a proposed signaling pathway and outlines a comprehensive workflow for its analysis and quality control.

Synonyms and Alternative Names

Strontium salicylate is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms and identifiers is crucial for thorough literature searches and clear communication in research and development.

- Systematic IUPAC Name: strontium;2-hydroxybenzoate
- Common Synonyms: Strontium disalicylate, Stroncyate, Strontisal, 2-Hydroxybenzoic acid strontium salt (2:1), Disalicylic acid strontium salt[1]
- Chemical Identifiers:
 - CAS Number: 526-26-1[1][2]

- EINECS Number: 208-386-4[1][2]
- PubChem CID: 54684619

Physicochemical Data

A summary of the key quantitative data for **strontium salicylate** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₀ O ₆ Sr	[1][2]
Molecular Weight	361.85 g/mol	[1][2]
Appearance	White crystalline or powdery substance	[1]
Taste	Sweet saline taste	[3]
Odor	Odorless	[3]
Solubility	Soluble in water and alcohol	[1][3]
Boiling Point	336.3°C at 760 mmHg	[1]
Flash Point	144.5°C	[1]
Stability	Decomposes when heated; should be protected from light	[1][3]

Experimental Protocols

Synthesis of Strontium Salicylate Monohydrate

This protocol is adapted from a patented high-yield synthesis method for organic salts of strontium.

Objective: To synthesize **strontium salicylate** monohydrate from strontium carbonate and salicylic acid.

Materials:

- Salicylic acid ($C_7H_6O_3$)
- Strontium carbonate ($SrCO_3$)
- Deaerated distilled water
- Reaction vessel with a stirrer and temperature control
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- **Preparation of Saturated Salicylic Acid Solution:** In a reaction vessel, prepare a saturated solution of salicylic acid by dissolving it in deaerated distilled water at $40^{\circ}C$ with continuous stirring. The exact amount of salicylic acid will depend on its solubility at this temperature.
- **Addition of Strontium Carbonate:** Once the salicylic acid is fully dissolved, slowly add an equimolar amount of strontium carbonate to the solution under constant, vigorous stirring over a period of approximately 30 minutes. Maintain the temperature at $40^{\circ}C$.
- **Reaction and Precipitation:** Continue stirring the mixture at $40^{\circ}C$. The reaction will proceed, forming **strontium salicylate**, which is soluble at this temperature.
- **Crystallization:** After the reaction is complete (indicated by the cessation of gas evolution), cool the solution to $20^{\circ}C$ to induce the precipitation of **strontium salicylate** monohydrate crystals.
- **Isolation and Purification:** Isolate the precipitated crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold deaerated distilled water to remove any unreacted starting materials or soluble impurities.
- **Drying:** Dry the purified crystals in a drying oven at a temperature below their decomposition point to obtain the final **strontium salicylate** monohydrate product.

Characterization of Strontium Salicylate

The following are standard techniques for the characterization of synthesized **strontium salicylate**.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the synthesized **strontium salicylate** and confirm the formation of the salt.
- Methodology: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded over a range of 4000-400 cm^{-1} . The spectrum should show characteristic peaks for the carboxylate group (COO^-) and the hydroxyl group ($-\text{OH}$) of the salicylate moiety, as well as the absence of the carboxylic acid (COOH) peak from the starting material.

3.2.2. X-ray Diffraction (XRD)

- Objective: To determine the crystalline structure and phase purity of the synthesized **strontium salicylate**.
- Methodology: A powdered sample of the synthesized compound is placed on a sample holder and analyzed using an X-ray diffractometer. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is compared with known patterns from crystallographic databases to confirm the crystal structure and identify any crystalline impurities.

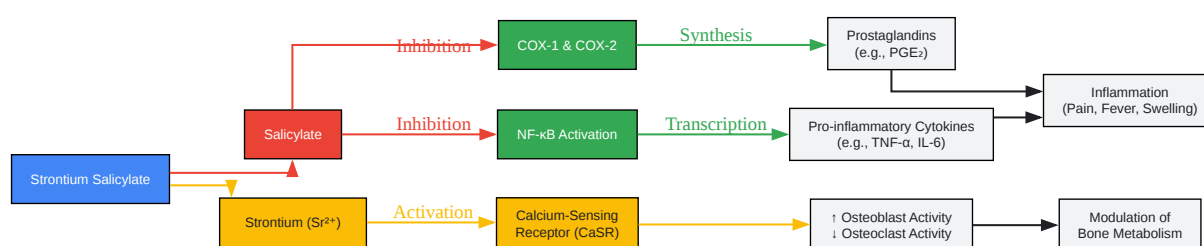
3.2.3. Thermogravimetric Analysis (TGA)

- Objective: To evaluate the thermal stability and determine the water of hydration content of the synthesized **strontium salicylate**.
- Methodology: A small, accurately weighed sample of the compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the change in mass as a function of temperature. The resulting thermogram will show weight loss at specific temperatures corresponding to the loss of water molecules and the decomposition of the compound.

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway of Strontium Salicylate

The anti-inflammatory effects of **strontium salicylate** are likely a result of the combined actions of its constituent ions: salicylate and strontium. The following diagram illustrates a plausible signaling pathway.



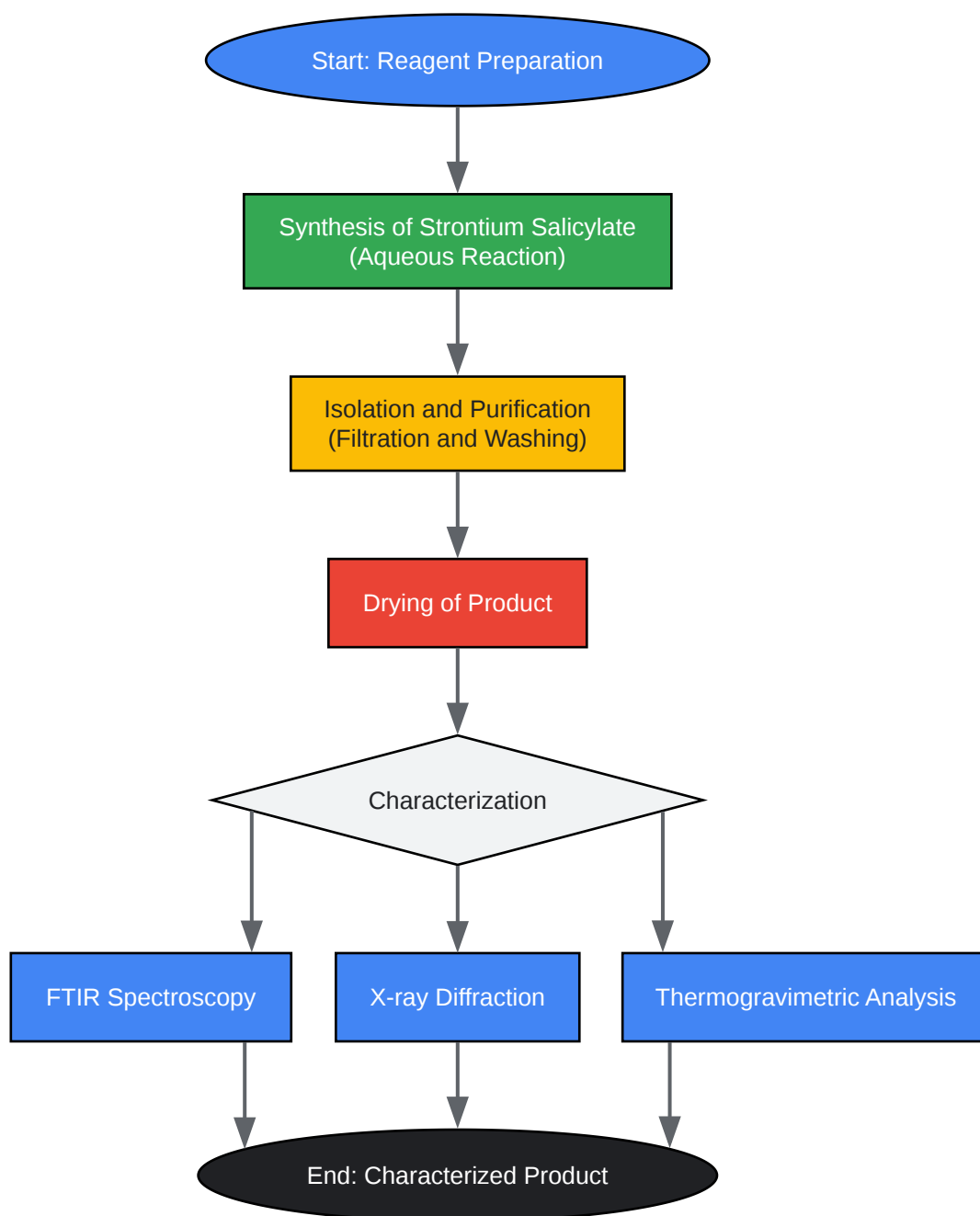
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Caption: Proposed anti-inflammatory signaling pathway of **strontium salicylate**.

The salicylate component is known to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[4] Salicylates may also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that upregulates the expression of pro-inflammatory cytokines.[4] The strontium ion, on the other hand, is known to interact with calcium-sensing receptors, which can modulate cellular signaling pathways, including those involved in bone metabolism.[5] Strontium has also been shown to attenuate the expression of pro-inflammatory cytokines.[6]

Experimental Workflow for Synthesis and Characterization

A logical workflow is essential for the efficient synthesis and characterization of **strontium salicylate**.



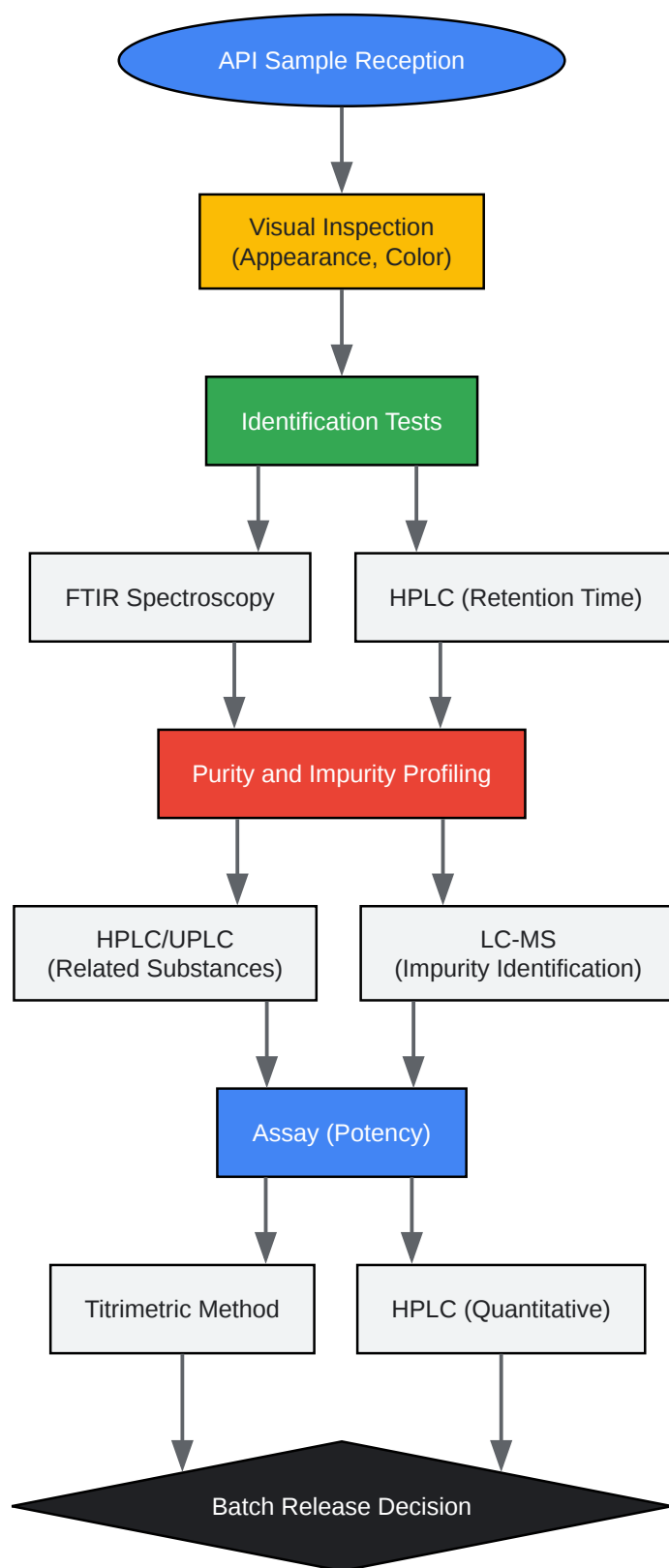
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Caption: Workflow for the synthesis and characterization of **strontium salicylate**.

This workflow begins with the preparation of the necessary reagents, followed by the synthesis of the compound. The product is then isolated, purified, and dried. Finally, a suite of analytical techniques is employed to confirm its identity, purity, and physicochemical properties.

Experimental Workflow for Quality Control Analysis

For drug development and manufacturing, a robust quality control workflow is paramount to ensure the identity, purity, and potency of the active pharmaceutical ingredient (API).



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Caption: Quality control workflow for **strontium salicylate** API.

This workflow encompasses a series of tests to confirm the quality of a batch of **strontium salicylate**. It includes initial visual inspection, definitive identification using spectroscopic and chromatographic techniques, assessment of purity and identification of any impurities, and a quantitative assay to determine its potency before a final decision on batch release is made. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are powerful tools for both purity analysis and assay.

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